molecular formula C22H23ClN4O5 B2760662 Methyl 4-(2-chlorophenyl)-6-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1252822-72-2

Methyl 4-(2-chlorophenyl)-6-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2760662
CAS No.: 1252822-72-2
M. Wt: 458.9
InChI Key: WHFTUKUXJQTMDQ-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyrimidine (THP) family, a class of heterocyclic molecules with diverse pharmacological applications. Structurally, it features:

  • A tetrahydropyrimidine core substituted at position 4 with a 2-chlorophenyl group.
  • A piperazinylmethyl moiety at position 6, where the piperazine ring is further functionalized with a furan-2-carbonyl group.
  • A methyl ester at position 5 and a 2-oxo group at position 2.

Properties

IUPAC Name

methyl 4-(2-chlorophenyl)-6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O5/c1-31-21(29)18-16(24-22(30)25-19(18)14-5-2-3-6-15(14)23)13-26-8-10-27(11-9-26)20(28)17-7-4-12-32-17/h2-7,12,19H,8-11,13H2,1H3,(H2,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFTUKUXJQTMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2Cl)CN3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 4-(2-chlorophenyl)-6-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core tetrahydropyrimidine structure, followed by the introduction of the chlorophenyl and furan-2-ylcarbonyl groups. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 4-(2-chlorophenyl)-6-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the piperazine and furan-2-ylcarbonyl groups suggests potential binding to biological macromolecules, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Ethyl 4-(2-chlorophenyl)-6-{[4-(3-chlorophenyl)-piperazin-1-yl]methyl}-2-oxo-THP-5-carboxylate

  • Key difference : The piperazine is substituted with a 3-chlorophenyl group instead of furan-2-carbonyl.
  • Impact: Increased hydrophobicity (logP ~2.8 vs. ~2.3 in the target compound, estimated from ). Potential for halogen bonding due to the chlorine atom, which may enhance target binding in certain receptors. Reduced hydrogen-bonding capacity compared to the furan-carbonyl group.

Ethyl 4-(2-chlorophenyl)-6-{[4-(4-methoxybenzoyl)piperazin-1-yl]methyl}-1-methyl-2-oxo-THP-5-carboxylate

  • Key differences :
    • 4-Methoxybenzoyl substituent on piperazine.
    • Additional methyl group at position 1 of the THP core.
  • Impact: Higher molecular weight (527.02 g/mol vs. ~480–500 g/mol for the target compound). The methyl group at position 1 may sterically hinder conformational flexibility.

Variations in the THP Core and Functional Groups

Ethyl 4-(5-chloro-3-methyl-1-phenyl-pyrazol-4-yl)-6-methyl-2-oxo-THP-5-carboxylate

  • Key difference : A pyrazole ring replaces the 2-chlorophenyl group at position 3.
  • The pyrazole’s rigidity may reduce conformational adaptability compared to the chlorophenyl group.

Ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-THP-5-carboxylate

  • Key differences :
    • Furan-2-yl at position 4 (vs. 2-chlorophenyl).
    • Thioxo group replaces the 2-oxo group.
  • Impact :
    • The thioxo group enhances antioxidant activity via radical scavenging (IC₅₀ = 0.6 mg/mL in DPPH assay) .
    • Furan at position 4 reduces steric bulk but may lower metabolic stability compared to chlorophenyl.

Structural and Physicochemical Data Comparison

Compound Molecular Weight (g/mol) logP H-Bond Acceptors H-Bond Donors Key Substituents
Target compound ~480–500 (est.) ~2.3 9 1 Furan-2-carbonyl, 2-chlorophenyl
3-Chlorophenyl-piperazine analog ~495 (est.) ~2.8 8 1 3-Chlorophenyl
4-Methoxybenzoyl-piperazine analog 527.02 2.88 9 1 4-Methoxybenzoyl, 1-methyl
Pyrazole-substituted THP 375.83 3.1 6 1 Pyrazole, 5-chloro
Thioxo-furan analog ~300 (est.) 1.5 6 1 Furan-2-yl, thioxo

Biological Activity

Methyl 4-(2-chlorophenyl)-6-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound belongs to a class of Mannich bases, which are known for their diverse biological activities. Its structure includes a tetrahydropyrimidine core substituted with a chlorophenyl group and a piperazine moiety, making it a candidate for various therapeutic applications.

Anticancer Activity

Research has indicated that Mannich bases exhibit significant anticancer properties. In particular, derivatives similar to the compound of interest have shown cytotoxic effects against several cancer cell lines. For instance, compounds derived from piperazine and furan structures have demonstrated enhanced activity against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells. The cytotoxicity of these compounds was often compared to standard chemotherapeutic agents like 5-fluorouracil, with some exhibiting superior potency .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. Mannich bases have been reported to possess antibacterial and antifungal activities. Studies suggest that modifications to the furan and piperazine components can enhance these properties, making them effective against resistant strains of bacteria and fungi .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the chlorophenyl group has been linked to increased lipophilicity, which may enhance cellular uptake. Additionally, variations in the piperazine substituents have shown to affect the compound's affinity for biological targets such as enzymes and receptors .

Substituent Effect on Activity
ChlorophenylIncreased lipophilicity
Furan carbonylEnhanced interaction with biological targets
Piperazine variationsAltered cytotoxicity profiles

Case Studies

  • Cytotoxicity Assessment : A series of Mannich bases were evaluated for their cytotoxic effects on various cancer cell lines. The study found that certain derivatives exhibited IC50 values lower than 2 μg/mL against MCF-7 breast cancer cells, indicating potent anticancer activity .
  • Antimicrobial Testing : In another study, derivatives similar to the compound were tested against common pathogens. Results showed significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting potential as a broad-spectrum antimicrobial agent .
  • Mechanistic Studies : Mechanistic investigations revealed that some Mannich bases induce apoptosis in cancer cells through the activation of caspase pathways, highlighting their potential as therapeutic agents in oncology .

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